Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate

Description

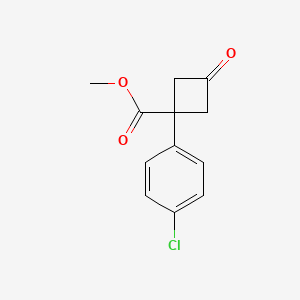

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDCPTRTKPAJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable cyclobutanone precursor in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate is as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in multiple chemical reactions, making it a versatile building block.

| Reaction Type | Description | Example Products |

|---|---|---|

| Condensation Reactions | Used to form larger molecules through condensation with amines or alcohols. | Various amides and esters. |

| Substitution Reactions | Reacts with nucleophiles to replace the chlorine atom. | New derivatives with enhanced biological activity. |

| Cyclization Reactions | Facilitates the formation of cyclic compounds, enhancing structural diversity. | Novel cyclic pharmaceuticals. |

The compound has shown potential in biological studies, particularly concerning enzyme inhibition and interaction with biological targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell proliferation.

- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell growth by targeting specific metabolic enzymes essential for tumor survival.

- Methodology : Cell viability assays were conducted using various concentrations of the compound.

- Results : The compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as an antitumor agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and glutaminase, an enzyme critical for cancer metabolism.

- Methodology : Kinetic assays were performed to determine the inhibition constant (Ki).

- Results : The compound showed significant inhibitory activity against glutaminase, indicating its potential role in metabolic modulation in cancer therapy.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

- Methyl 1-(4-fluorophenyl)-3-oxocyclobutanecarboxylate

- Methyl 1-(4-methylphenyl)-3-oxocyclobutanecarboxylate

Uniqueness

Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties to the compound. These properties can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Biological Activity

Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a chlorophenyl group and a carboxylate ester. The presence of the chlorophenyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Interaction : It may also bind to specific receptors, influencing signal transduction pathways associated with cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through mechanisms that disrupt bacterial cell wall synthesis or function.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer treatment and infectious diseases:

- Cancer Treatment : A study investigated the effects of this compound on HeLa cells, demonstrating its ability to induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent.

- Infectious Diseases : Research involving this compound's antimicrobial properties showed significant inhibition of growth in Staphylococcus aureus cultures. The study proposed that the mechanism involved disruption of cell wall integrity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 1-(4-chlorophenyl)-3-oxocyclobutanecarboxylate, and how do solvent polarity and catalyst selection influence yield?

- Methodological Answer : Synthesis typically involves cyclization and esterification steps. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing intermediates, while catalysts like sodium hydride or Lewis acids (e.g., AlCl₃) improve cyclobutane ring formation. For example, in analogous cyclobutane derivatives, reactions conducted at 60–80°C in DMF achieved yields >85% . Kinetic studies under varying temperatures (25–100°C) and solvent polarities are recommended to optimize conditions.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the cyclobutane ring (δ ~2.5–3.5 ppm for CH₂ groups), the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm), and the ester carbonyl (δ ~170–175 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to achieve >99% purity. Adjust gradient elution to resolve degradation products .

Q. How does the 4-chlorophenyl substituent influence the compound’s stability and reactivity compared to analogs with other aryl groups?

- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the cyclobutane carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). Comparative studies with methoxy- or methyl-substituted analogs show that the 4-chlorophenyl group reduces thermal stability by ~10°C due to increased ring strain . Stability assays under accelerated degradation conditions (40°C/75% RH) are advised to quantify these effects.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified ester groups (e.g., ethyl, tert-butyl) or alternative substituents (e.g., 4-fluorophenyl, 4-nitrophenyl) to assess how lipophilicity and electronic effects modulate activity.

- Target Screening : Use molecular docking to predict interactions with enzymes like prolyl hydroxylases (PHDs), as structurally related 4-chlorophenyl compounds inhibit hypoxia-inducible factor (HIF) pathways . Validate via in vitro enzyme inhibition assays (IC₅₀ measurements).

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in workup procedures or byproduct formation. For example, residual solvents (e.g., DMF) may co-elute with the product during purification, artificially inflating yields. Implement rigorous purification protocols:

- Chromatography : Use silica gel chromatography with ethyl acetate/hexane (1:4) to isolate the compound.

- Crystallization : Recrystallize from ethanol/water to remove polar impurities.

- Yield Validation : Cross-validate yields using quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Cyclobutane formation is highly exothermic. Use jacketed reactors with controlled cooling (0–5°C) to prevent thermal runaway.

- Catalyst Removal : Residual sodium hydride from methylation steps can degrade the product. Quench with methanol post-reaction and filter through celite.

- Process Analytics : Implement in-line FTIR to monitor reaction progression and detect intermediates .

Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?

- Methodological Answer : While direct data are limited, structurally related 4-chlorophenyl derivatives exhibit:

- Antifungal Activity : Analogous cyclopentanecarboxylates inhibit fungal lanosterol demethylase (e.g., Metconazole intermediates) .

- Enzyme Inhibition : Chlorophenyl groups in prolyl hydroxylase inhibitors (e.g., Izilendustat analogs) suggest potential HIF pathway modulation .

- Experimental Design : Conduct whole-cell assays against Candida albicans or Aspergillus fumigatus to evaluate antifungal efficacy (MIC assays). Pair with transcriptomic profiling to identify affected pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.